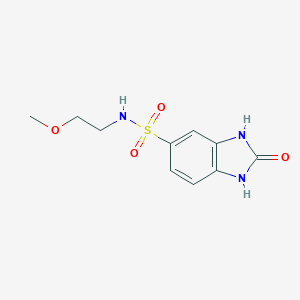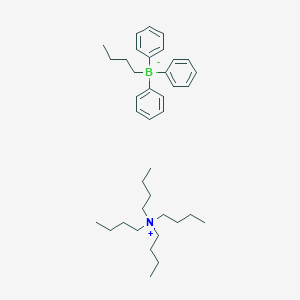![molecular formula C13H19NO3 B220994 N-[1-(hydroxymethyl)propyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B220994.png)
N-[1-(hydroxymethyl)propyl]-2-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(hydroxymethyl)propyl]-2-(4-methoxyphenyl)acetamide, also known as PMPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine.
Mechanism of Action
N-[1-(hydroxymethyl)propyl]-2-(4-methoxyphenyl)acetamide is a nucleotide analogue that works by mimicking the structure of the natural nucleotides that are used by the viral enzyme reverse transcriptase. When the virus attempts to replicate, N-[1-(hydroxymethyl)propyl]-2-(4-methoxyphenyl)acetamide is incorporated into the viral DNA, which prevents further replication.
Biochemical and Physiological Effects:
N-[1-(hydroxymethyl)propyl]-2-(4-methoxyphenyl)acetamide has been shown to have a low toxicity profile and is well-tolerated in animal studies. It is rapidly absorbed and distributed throughout the body, with high concentrations found in the liver and kidneys. N-[1-(hydroxymethyl)propyl]-2-(4-methoxyphenyl)acetamide has been shown to have a long half-life, which makes it an attractive candidate for use as an antiviral agent.
Advantages and Limitations for Lab Experiments
N-[1-(hydroxymethyl)propyl]-2-(4-methoxyphenyl)acetamide has several advantages for use in lab experiments. It has a low toxicity profile, is well-tolerated in animals, and has a long half-life. However, N-[1-(hydroxymethyl)propyl]-2-(4-methoxyphenyl)acetamide can be difficult to synthesize, which limits its availability for research purposes.
Future Directions
There are several future directions for research on N-[1-(hydroxymethyl)propyl]-2-(4-methoxyphenyl)acetamide. One area of interest is the development of new antiviral agents based on the structure of N-[1-(hydroxymethyl)propyl]-2-(4-methoxyphenyl)acetamide. Another area of interest is the use of N-[1-(hydroxymethyl)propyl]-2-(4-methoxyphenyl)acetamide in combination with other antiviral agents to improve their effectiveness. Additionally, N-[1-(hydroxymethyl)propyl]-2-(4-methoxyphenyl)acetamide has potential applications in the treatment of other diseases, such as cancer, and further research is needed to explore these possibilities.
Synthesis Methods
N-[1-(hydroxymethyl)propyl]-2-(4-methoxyphenyl)acetamide can be synthesized through a multi-step process starting from 4-methoxybenzaldehyde. The first step involves the conversion of 4-methoxybenzaldehyde to 4-methoxyphenylacetone through a Grignard reaction. The second step involves the reduction of 4-methoxyphenylacetone to 4-methoxyamphetamine using sodium borohydride. The final step involves the conversion of 4-methoxyamphetamine to N-[1-(hydroxymethyl)propyl]-2-(4-methoxyphenyl)acetamide through a reaction with hydroxymethylpropylamine.
Scientific Research Applications
N-[1-(hydroxymethyl)propyl]-2-(4-methoxyphenyl)acetamide has been extensively studied for its potential use as an antiviral agent. It has been found to inhibit the replication of several viruses, including HIV, hepatitis B, and hepatitis C. N-[1-(hydroxymethyl)propyl]-2-(4-methoxyphenyl)acetamide works by blocking the activity of the viral enzyme reverse transcriptase, which is necessary for the replication of the virus.
properties
Molecular Formula |
C13H19NO3 |
|---|---|
Molecular Weight |
237.29 g/mol |
IUPAC Name |
N-(1-hydroxybutan-2-yl)-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C13H19NO3/c1-3-11(9-15)14-13(16)8-10-4-6-12(17-2)7-5-10/h4-7,11,15H,3,8-9H2,1-2H3,(H,14,16) |
InChI Key |
STHFONKILDHMDY-UHFFFAOYSA-N |
SMILES |
CCC(CO)NC(=O)CC1=CC=C(C=C1)OC |
Canonical SMILES |
CCC(CO)NC(=O)CC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(1S,2R,3R,4R)-5-cyano-1,2,3,7-tetrahydroxy-3-methyl-6,11-dioxo-2,4-dihydro-1H-benzo[h]carbazol-4-yl] acetate](/img/structure/B220931.png)
![3-Carbamoyl-1-[2-(dimethylamino)ethyl]pyridinium](/img/structure/B220938.png)






![2-[(2-ethoxyethyl)sulfanyl]-6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B220983.png)



![4-amino-N'-[(E)-(2-methoxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B221010.png)